Sodium azide

Overview

Description

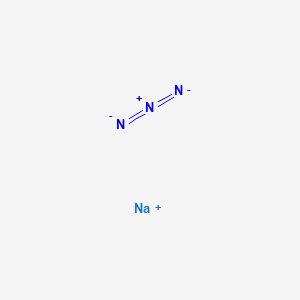

Sodium azide (NaN₃) is an inorganic ionic compound composed of sodium (Na⁺) and azide (N₃⁻) ions. It is a white, odorless crystalline solid with a molecular weight of 65.01 g/mol and a density of 1.846 g/cm³ . Soluble in water (41.7 g/100 mL at 17°C) and ammonia, it decomposes at 275°C to produce sodium (Na) and nitrogen gas (N₂), a reaction exploited in automotive airbags: 2 NaN₃ → 2 Na + 3 N₂ .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing sodium azide is the “Wislicenus process,” which involves two steps in liquid ammonia. In the first step, ammonia is converted to sodium amide by metallic sodium: [ 2 \text{Na} + 2 \text{NH}_3 \rightarrow 2 \text{NaNH}_2 + \text{H}_2 ] In the second step, sodium amide reacts with nitrous oxide to form this compound: [ \text{N}_2\text{O} + 2 \text{NaNH}_2 \rightarrow \text{NaN}_3 + \text{NaOH} + \text{NH}_3 ]

Industrial Production Methods: Industrial production of this compound typically involves the same Wislicenus process but on a larger scale. The reaction is carried out in large reactors with controlled temperatures and pressures to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: Sodium azide undergoes various types of chemical reactions, including:

Substitution Reactions: this compound acts as a nucleophile in nucleophilic substitution reactions, particularly with alkyl halides, to form organic azides.

Reduction Reactions: this compound can be reduced to form amines. For example, organic azides can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Decomposition Reactions: this compound decomposes upon heating to produce sodium and nitrogen gas: [ 2 \text{NaN}_3 \rightarrow 2 \text{Na} + 3 \text{N}_2 ]

Common Reagents and Conditions:

Nucleophilic Substitution: Polar aprotic solvents like acetonitrile or dimethyl sulfoxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.

Major Products:

Organic Azides: Formed from nucleophilic substitution reactions.

Primary Amines: Formed from the reduction of organic azides.

Nitrogen Gas: Produced from the decomposition of this compound

Scientific Research Applications

Chemical Synthesis

Organic and Inorganic Synthesis

Sodium azide is primarily used in organic synthesis to introduce the azide functional group into organic molecules. This is achieved through nucleophilic substitution reactions where this compound displaces halides from alkyl halides. The azide group can subsequently be converted into amines using various reducing agents such as lithium aluminum hydride or triphenylphosphine followed by hydrolysis, making it a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Displacement of halides by this compound | Azides |

| Reduction | Conversion of azides to amines | Amines |

| Click Chemistry | Used in "click" reactions for bioconjugation | Diverse bioconjugates |

Biochemical Applications

Biocide and Preservative

In biochemical laboratories, this compound serves as a bacteriostatic agent, inhibiting the growth of bacteria by interfering with cytochrome c oxidase in gram-negative bacteria. It is commonly added to biological buffers and solutions to prevent microbial contamination . Additionally, this compound acts as a preservative for various biochemical reagents due to its effectiveness against bacterial growth .

Case Study: Impact on Biochemical Assays

A study demonstrated that this compound concentrations above 0.1% can significantly alter biochemical assay results, leading to falsely low readings of bilirubin and cholesterol in serum samples. This highlights the importance of controlling this compound levels in clinical settings .

Industrial Applications

Airbag Inflation Systems

One of the most well-known applications of this compound is in the automotive industry, specifically as a propellant in airbag systems. Upon ignition, this compound rapidly decomposes to produce nitrogen gas, inflating airbags within milliseconds during a collision . This application underscores the compound's rapid decomposition properties and its utility in safety mechanisms.

Table 2: Industrial Uses of this compound

| Industry | Application | Notes |

|---|---|---|

| Automotive | Airbag inflation systems | Rapid gas generation |

| Agriculture | Soil sterilization and pest control | Used as a herbicide |

| Pharmaceuticals | Synthesis of active pharmaceutical ingredients | Intermediate for various drugs |

Toxicological Considerations

While this compound has numerous beneficial applications, it is also associated with significant health risks. It is a potent metabolic poison that can cause severe toxicity through various exposure routes (ingestion, inhalation). Symptoms include hypotension, metabolic acidosis, and potential cardiovascular collapse .

Case Study: this compound Poisoning

A narrative review of this compound poisoning highlighted cases where exposure led to severe health complications, including cardiac arrhythmias and altered mental status. Treatment strategies often involve supportive care and monitoring due to the compound's rapid onset of toxicity .

Mechanism of Action

Sodium azide exerts its effects primarily through the azide anion (N₃⁻). The azide anion binds to the iron in heme cofactors, inhibiting the activity of enzymes such as catalase, peroxidases, and cytochrome oxidase. This inhibition disrupts cellular respiration and oxidative phosphorylation, leading to toxic effects. In the central nervous system, azide anions can be metabolized to nitrogen oxide, which further contributes to its toxicity by stimulating the synthesis of excitatory amino acids .

Comparison with Similar Compounds

Key Properties:

- Toxicity : Highly toxic (LD₅₀ of 27 mg/kg in rats) with acute effects resembling cyanide poisoning, including respiratory failure and cardiovascular collapse .

- Reactivity : Reacts with acids to form explosive hydrazoic acid (HN₃) and forms shock-sensitive metal azides (e.g., CuN₃) upon contact with heavy metals .

- Applications :

Inorganic Azides

Key Findings:

- Lead and Silver Azides : Primarily used as explosives due to rapid decomposition upon impact or heat. Lead azide is preferred in detonators due to reliability, while silver azide is less common due to higher cost .

- Potassium Azide : Less utilized than NaN₃ but shares similar reactivity in organic synthesis .

Organic Azides

Organic azides (e.g., phenyl azide, CH₂N₃) differ fundamentally from inorganic azides:

Research Highlights:

- Click Chemistry : Organic azides react with alkynes via copper-catalyzed cycloaddition to form triazoles, a cornerstone of drug discovery .

Hydrazoic Acid (HN₃)

Derived from NaN₃ via acid treatment (NaN₃ + H⁺ → HN₃ ), HN₃ is a volatile, toxic liquid (boiling point: 37°C) . Unlike NaN₃, it is covalent and highly explosive. Its primary use is in specialized organic reactions, but its instability limits industrial applications .

Critical Analysis of Research Findings

Toxicity and Environmental Impact:

- NaN₃ in Rats : Chronic exposure (10 mg/kg/day) reduced survival rates due to brain necrosis and cardiovascular effects .

- Environmental Fate : NaN₃ decomposes rapidly in soil but poses risks in aquatic systems due to residual HN₃ formation .

Mutagenic and Biochemical Effects:

Biological Activity

Sodium azide (NaN₃) is a well-known compound widely utilized in biochemical and molecular biology research due to its potent biological activities. This article delves into the various aspects of this compound's biological activity, including its mechanisms of action, applications, and safety considerations.

This compound is a colorless, crystalline solid that acts primarily as a bacteriostatic agent . It inhibits cellular respiration by targeting cytochrome c oxidase, the final enzyme in the mitochondrial electron transport chain. This inhibition disrupts oxidative phosphorylation, leading to a significant decrease in ATP production and subsequent impairment of cellular energy metabolism .

Additionally, this compound exhibits inhibitory effects on other enzymes such as catalase and peroxidase. It has been shown to inhibit catalase activity at low concentrations across various sources, including animal and bacterial cells. This inhibition is generally reversible upon removal of the compound . Furthermore, this compound can enhance the inhibition of peroxidase activities when combined with hydrogen peroxide, making it useful in various biochemical assays.

Applications in Research and Industry

This compound's bacteriostatic properties make it valuable in several applications:

- Laboratory Reagents : It is commonly used as a preservative in biological reagents to prevent microbial contamination .

- Enzyme Immunoassays : this compound is employed to inhibit endogenous peroxidase activity in hemolyzed samples, improving assay accuracy by reducing background interference .

- Pharmaceutical Synthesis : The compound plays a role in synthesizing various pharmaceutical compounds, including antibiotics. Its ability to release nitrogen gas is particularly useful in organic synthesis processes .

1. Microbial Activity Inhibition

A study investigated this compound's impact on microbial activities within activated sludge systems. The research found that this compound effectively inhibited microbial growth, leading to reduced ammonium and dissolved organic carbon (DOC) removal rates. The study highlighted that sludge deflocculation occurred only in the presence of this compound, regardless of dissolved oxygen levels, indicating its significant inhibitory effects on microbial communities .

2. Selective Action Against Gram-Negative Bacteria

This compound primarily targets gram-negative bacteria by disrupting their respiratory processes. Although it is ineffective against many gram-positive bacteria due to intrinsic resistance, some studies have demonstrated its effectiveness under specific conditions . For instance, one study showed that this compound could inhibit both gram-positive and gram-negative bacteria in urine samples, preventing degradation processes that could compromise sample integrity.

Safety Considerations

Despite its utility, this compound poses significant health risks due to its high toxicity. Exposure can lead to severe health issues ranging from dizziness and nausea to respiratory failure or death in extreme cases . Laboratories using this compound must implement strict safety protocols, including proper storage away from acids and metals that can react violently with it.

Summary Table of Biological Activities

| Activity | Effect | Target Organisms/Systems |

|---|---|---|

| Enzyme Inhibition | Inhibits cytochrome c oxidase | Mitochondrial respiration |

| Bacteriostatic | Prevents bacterial growth | Primarily gram-negative bacteria |

| Catalase Inhibition | Reduces hydrogen peroxide breakdown | Animal and bacterial cells |

| Peroxidase Inhibition | Enhances inhibition with hydrogen peroxide | Various cell types |

| Use in Immunoassays | Reduces background interference | Hemolyzed biological samples |

Q & A

Basic Research Questions

Q. How should sodium azide be safely handled in laboratory settings?

this compound requires strict safety protocols due to its toxicity and reactivity. Key measures include:

- Using fume hoods and personal protective equipment (PPE: gloves, lab coats, goggles) during handling .

- Storing in airtight containers away from acids or heavy metals to prevent explosive reactions .

- Implementing emergency procedures for spills (e.g., neutralization with sodium hypochlorite) and ensuring access to safety showers/eyewash stations .

- Training personnel on hazard-specific protocols and maintaining documentation of safety compliance .

Q. What experimental designs are optimal for studying this compound’s mutagenic effects in plants?

- Use Complete Randomized Design (CRD) or Randomized Complete Block Design (RCBD) with replicates to minimize bias .

- Test concentration gradients (e.g., 0.01–0.05%) to assess dose-dependent effects on germination and morphology .

- Include control groups (untreated seeds) and measure parameters like germination rate, radicle/plumule length, and oil content (for crops like groundnut) .

Q. How does this compound concentration influence seed germination and mutation rates?

- Low concentrations (0.01–0.03%) may enhance germination via stimulatory effects but fail to induce significant mutations .

- Higher concentrations (0.05%) delay germination but increase mutation frequency and desirable agronomic traits (e.g., oil content in groundnut) .

- Optimal doses vary by species; iterative testing across generations is recommended to stabilize mutations .

Advanced Research Questions

Q. How can conflicting data on this compound’s effects be resolved in mutation studies?

- Example contradiction : Stimulatory vs. inhibitory effects at similar concentrations.

- Methodological resolution :

Standardize treatment conditions (pH, temperature, exposure time) .

Validate results across multiple plant varieties (e.g., Arachis hypogea vs. Abelmoschus esculentus) .

Use statistical tools (ANOVA, Tukey’s HSD) to confirm significance of dose-response relationships .

Conduct multi-generational studies to distinguish transient stress responses from heritable mutations .

Q. What biochemical mechanisms underlie this compound’s dual role as a mutagen and preservative?

- Mutagenicity : Azide ions (N₃⁻) inhibit cytochrome oxidase, inducing oxidative stress and DNA damage .

- Preservative action : Bacteriostatic properties in antibody solutions (0.02–0.1% NaN₃) prevent microbial growth without denaturing proteins .

- Research implications :

- Balance concentration to avoid cytotoxicity in cell-based assays .

- Use azide-free buffers for in vivo studies to prevent interference with metabolic pathways .

Q. How can this compound’s long-term mutagenic stability be assessed in crop improvement programs?

- Methodology :

Perform multi-generational trials (M₂ to M₄) to isolate stable mutants .

Quantify heritable traits (e.g., yield, drought tolerance) using advanced phenotyping tools .

Combine this compound with other mutagens (e.g., gamma radiation) for synergistic effects .

Use molecular markers (SSRs, SNPs) to validate mutation inheritance .

Q. Key Methodological Recommendations

Properties

IUPAC Name |

sodium;azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N3.Na/c1-3-2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIPVTKHYLBLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[N+]=[N-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N3Na, NaN3 | |

| Record name | SODIUM AZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM AZIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0950 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium azide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_azide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020121 | |

| Record name | Sodium azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

65.010 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium azide appears as a colorless crystalline solid. Density 1.85 g / cm3. Burns in air and may explode if large quantities are involved. Toxic by ingestion. Toxic oxides of nitrogen are produced in fires., Colorless to white, odorless, crystalline solid. [pesticide] [Note: Forms hydrazoic acid (HN3) in water.]; [NIOSH], COLOURLESS HEXAGONAL CRYSTALS., Colorless to white, odorless, crystalline solid., Colorless to white, odorless, crystalline solid. [pesticide] [Note: Forms hydrazoic acid (HN3) in water.] | |

| Record name | SODIUM AZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium azide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM AZIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0950 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM AZIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/331 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium azide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0560.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes in vacuum (EPA, 1998), decomposes, Decomposes | |

| Record name | SODIUM AZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM AZIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/331 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium azide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0560.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Not flammable (EPA, 1998) | |

| Record name | SODIUM AZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

50 to 100 mg/mL at 72 °F (NTP, 1992), In water, 41.0 g/100 mL at 17 °C, Highly soluble in water. Rapidly converted to hydrazoic acid ... Solubility in water: 40.16% at 10 °C; 41.7% at 17 °C, Slightly soluble in ethanol, insoluble in ethyl ether, Slightly soluble in alcohol; insoluble in ether; soluble in liquid ammonia, Solubility in water, g/100ml at 17 °C: 41.7 (good), (63 °F): 42% | |

| Record name | SODIUM AZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium azide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM AZIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0950 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium azide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0560.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.846 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.846 at 20 °C, Relative density (water = 1): 1.85, 1.85 | |

| Record name | SODIUM AZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium azide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM AZIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0950 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM AZIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/331 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium azide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0560.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

1 Pa at 20 °C, Vapor pressure, Pa at 20 °C: 1 | |

| Record name | Sodium azide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM AZIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0950 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless hexagonal crystals, Colorless to white, crystalline solid [Note: Forms hydrazoic acid (HN3) in water] | |

CAS No. |

26628-22-8 | |

| Record name | SODIUM AZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26628-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026628228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium azide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM AZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/968JJ8C9DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium azide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM AZIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0950 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM AZIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/331 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Decomposes at 527 °F to sodium and nitrogen (EPA, 1998), 275 °C (decomp), 527 °F (decomposes to sodium and nitrogen), 527 °F (Decomposes) | |

| Record name | SODIUM AZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium azide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM AZIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/331 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium azide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0560.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.